

Application Note and Protocol: In Vitro Antibacterial Susceptibility Testing of PK150

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Compound of Interest

Compound Name: PK150

Cat. No.: B15566360

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Introduction

PK150 is a synthetic small molecule, an analog of the multi-kinase inhibitor sorafenib, which has demonstrated significant antibacterial activity, particularly against problematic Gram-positive pathogens.[1][2] Unlike many conventional antibiotics that target cell wall synthesis, **PK150** exhibits a multi-pronged mechanism of action. It disrupts bacterial protein secretion and inhibits an essential protein in the bacterial energy metabolism, making it a promising candidate for combating drug-resistant infections, including methicillin-resistant *Staphylococcus aureus* (MRSA).[1][2] Notably, resistance to **PK150** has not been observed to readily develop.[2] This document provides a detailed protocol for determining the in vitro antibacterial susceptibility of **PK150** using standardized methods.

Principle of the Method

The antibacterial activity of **PK150** is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The MBC is the lowest concentration of an antimicrobial agent that results in a $\geq 99.9\%$ reduction in the initial bacterial inoculum, indicating a bactericidal effect.[4] This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Materials and Reagents

- **PK150**
- Dimethyl sulfoxide (DMSO)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Mueller-Hinton Agar (MHA)
- Sterile 96-well microtiter plates
- Bacterial strains (e.g., *Staphylococcus aureus* ATCC 29213, *Enterococcus faecalis* ATCC 29212, *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 27853)
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Micropipettes and sterile tips
- Sterile reservoirs

Experimental Protocols

Preparation of PK150 Stock Solution

- Prepare a stock solution of **PK150** in DMSO at a concentration of 10 mg/mL.
- Further dilutions should be made in CAMHB to achieve the desired concentrations for the assay. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.

Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies of the test organism.
- Inoculate the colonies into a tube containing 5 mL of CAMHB.
- Incubate the broth culture at $35 \pm 2^{\circ}\text{C}$ until the turbidity is equivalent to or greater than the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at a wavelength of 625 nm.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.

Determination of Minimum Inhibitory Concentration (MIC)

- Perform serial two-fold dilutions of **PK150** in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 μL . The concentration range should be selected to encompass the expected MIC of **PK150**.
- Add 100 μL of the prepared bacterial inoculum to each well, bringing the final volume to 200 μL .
- Include the following controls on each plate:
 - Growth Control: 100 μL of CAMHB and 100 μL of bacterial inoculum (no **PK150**).
 - Sterility Control: 200 μL of uninoculated CAMHB.
 - Solvent Control: 100 μL of CAMHB with the highest concentration of DMSO used in the assay and 100 μL of bacterial inoculum.
- Incubate the microtiter plate at $35 \pm 2^{\circ}\text{C}$ for 18-24 hours.

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **PK150** at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

- Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
- From each of these clear wells, subculture 10-100 μ L onto MHA plates.
- Incubate the MHA plates at $35 \pm 2^{\circ}\text{C}$ for 18-24 hours.
- After incubation, count the number of colonies on each plate.
- The MBC is the lowest concentration of **PK150** that results in a $\geq 99.9\%$ reduction in the number of colonies compared to the initial inoculum count.

Data Presentation

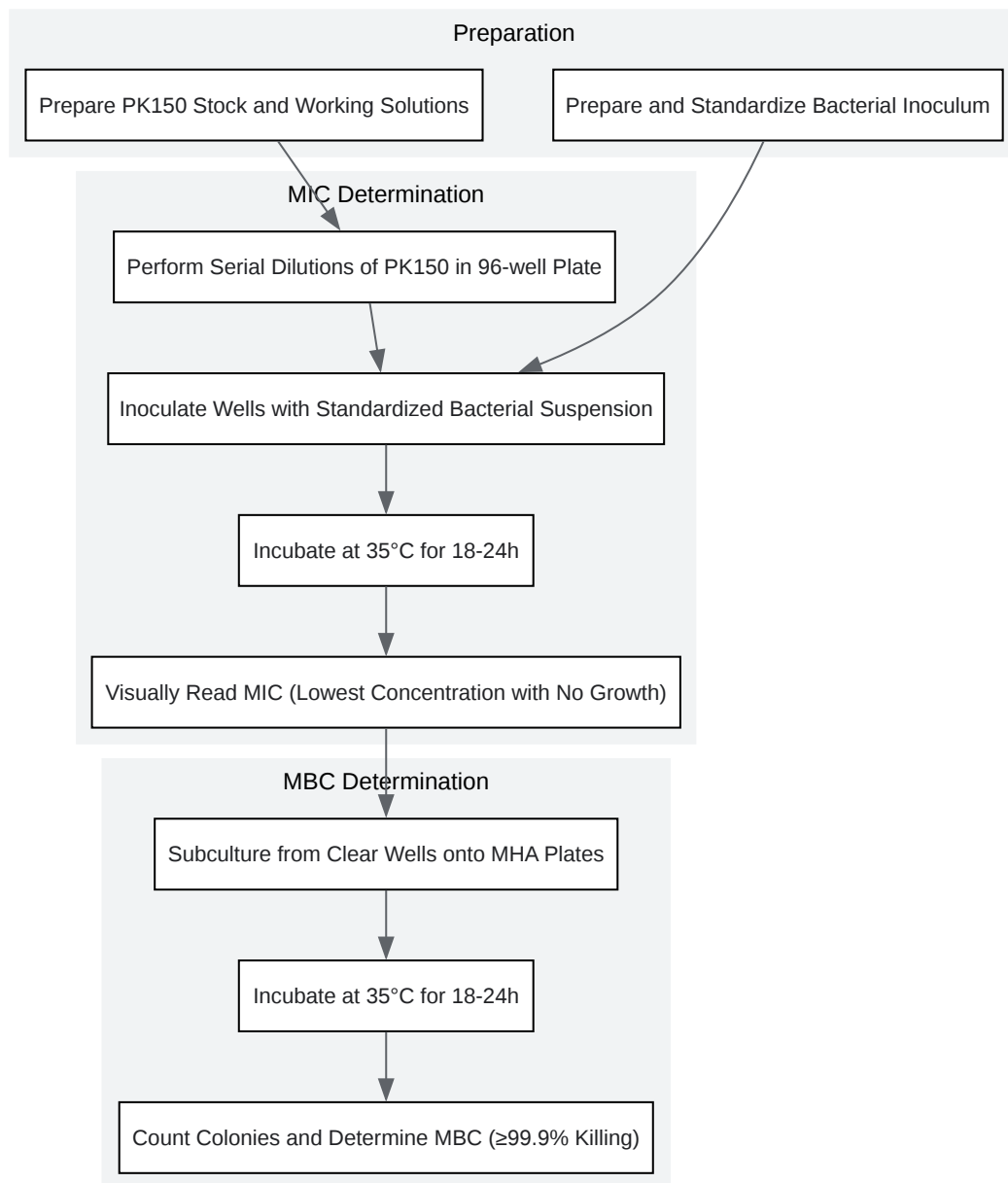
The following table provides illustrative MIC and MBC data for **PK150** against a panel of representative bacterial strains.

Bacterial Strain	Gram Stain	Type	MIC (µg/mL)	MBC (µg/mL)	MBC/MIC Ratio	Interpretation
Staphylococcus aureus ATCC 29213	Positive	Quality Control	0.5	1	2	Bactericidal
Enterococcus faecalis ATCC 29212	Positive	Quality Control	4	16	4	Bactericidal
Escherichia coli ATCC 25922	Negative	Quality Control	>64	>64	-	Inactive
Pseudomonas aeruginosa ATCC 27853	Negative	Quality Control	>64	>64	-	Inactive

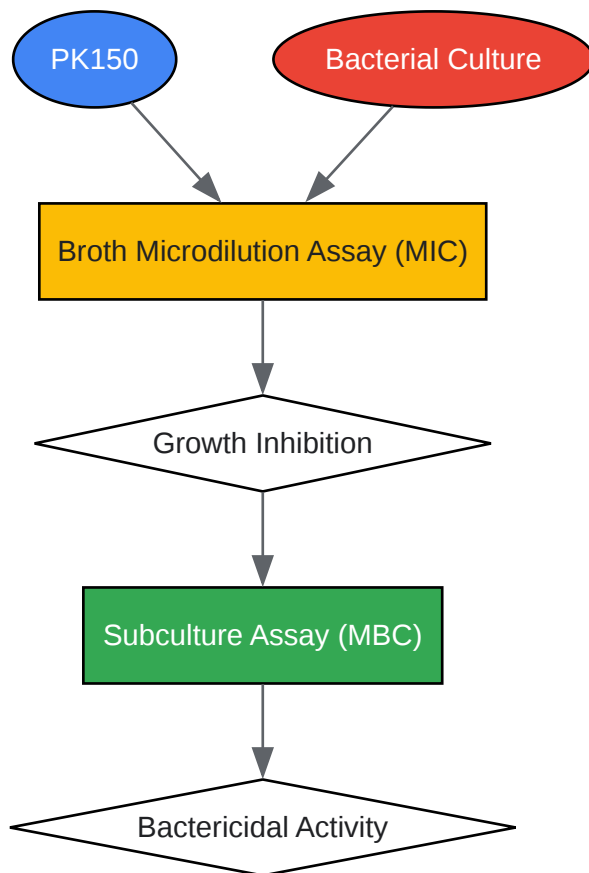
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing of PK150



Logical Relationship of PK150 Activity Determination



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